5-Methylquinoxaline
Overview
Description
Synthesis Analysis
The synthesis of 5-methylquinoxaline involves its coordination versatility, particularly in forming complexes with palladium(II). It can coordinate to palladium through its less sterically blocked nitrogen atom, leading to various complexes with significant structural diversity. For example, refluxing 5-methylquinoxaline in glacial acetic acid with palladium acetate leads to cyclometallated acetate-bridged dimer and other complexes upon reacting with different reagents, showcasing the compound's flexibility in synthesis applications (Vicente et al., 2002).
Molecular Structure Analysis
The crystal structures of complexes formed by 5-methylquinoxaline demonstrate its ability to act as a versatile ligand. X-ray diffraction studies of these complexes reveal the coordination patterns and the spatial orientation of 5-methylquinoxaline molecules around the palladium center. These studies are crucial for understanding the electronic and steric influences of 5-methylquinoxaline on the metal center, influencing the reactivity and stability of the complexes formed (Vicente et al., 2002).
Chemical Reactions and Properties
5-Methylquinoxaline participates in various chemical reactions, illustrating its reactivity and potential as a building block in organic synthesis. It acts as a ligand in forming complexes with metals, such as palladium, which can undergo further reactions to produce novel compounds with potential applications in materials science and catalysis. The ability to form multimetallic species and complexes with distinct coordination modes makes 5-methylquinoxaline an important molecule for studying metal-ligand interactions and developing new catalytic systems (Vicente et al., 2002).
Scientific Research Applications
-
Synthesis of Quinoxaline Derivatives
- Field : Organic Chemistry
- Application : 5-Methylquinoxaline has been used in the synthesis of 1,12-diphenyl-5-methyl-1,12,12 a,12 b -tetrahydro bis [1,2,4]triazolo [4,3- a :3′,4′- c ]quinoxaline bis -cycloadducts .
- Method : The exact method of synthesis is not specified in the source, but it typically involves reactions with other organic compounds under controlled conditions .
- Results : The result of this synthesis is a complex quinoxaline derivative, which could potentially have various applications in medicinal chemistry .
-
Food Chemistry
- Field : Food Chemistry
- Application : 5-Methylquinoxaline has been identified as one of the key volatile aroma compounds in roasted almonds and roasted coffee .
- Method : The compound is likely formed during the roasting process, though the exact chemical reactions are not specified .
- Results : The presence of 5-Methylquinoxaline contributes to the overall aroma profile of these food items .
-
Chemical Building Blocks
- Field : Industrial Chemistry
- Application : 5-Methylquinoxaline is used as a chemical building block in various industrial applications .
- Method : The exact method of application varies depending on the specific industrial process .
- Results : The use of 5-Methylquinoxaline as a building block can lead to the synthesis of a wide range of chemical compounds .
-
Mass Spectrometry
- Field : Analytical Chemistry
- Application : 5-Methylquinoxaline can be used in mass spectrometry, a technique used to identify and quantify molecules in complex mixtures .
- Method : The compound is ionized and then separated based on its mass-to-charge ratio .
- Results : This allows for the identification and quantification of 5-Methylquinoxaline in various samples .
-
Pharmaceutical Applications
- Field : Medicinal Chemistry
- Application : Quinoxaline derivatives, including 5-Methylquinoxaline, have been found to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
- Method : The exact method of application varies depending on the specific pharmaceutical process .
- Results : The use of 5-Methylquinoxaline in pharmaceutical applications can lead to the development of a wide range of therapeutic drugs .
-
Flavor and Fragrance
- Field : Food Science
- Application : 5-Methylquinoxaline has been identified as one of the key volatile aroma compounds in roasted almonds and roasted coffee .
- Method : The compound is likely formed during the roasting process, though the exact chemical reactions are not specified .
- Results : The presence of 5-Methylquinoxaline contributes to the overall aroma profile of these food items .
Safety And Hazards
Future Directions
Quinoxalines have achieved immense significance in organic as well as medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .
properties
IUPAC Name |
5-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLOYHZZZCWHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047090 | |
Record name | 5-Methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to light yellow liquid with a burnt, roasted, nutty, coffee odour | |
Record name | 5-Methylquinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 5-Methylquinoxaline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
freely soluble in water, organic solvents, oils, very soluble (in ethanol) | |
Record name | 5-Methylquinoxaline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.102-1.128 | |
Record name | 5-Methylquinoxaline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
5-Methylquinoxaline | |
CAS RN |
13708-12-8 | |
Record name | 5-Methylquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13708-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0AD7T152G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Methylquinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
20 - 21 °C | |
Record name | 5-Methylquinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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